molecular formula C19H16ClN3O3S B11393521 N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide

N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide

Cat. No.: B11393521
M. Wt: 401.9 g/mol
InChI Key: WWUORVUWOSGFQC-UHFFFAOYSA-N
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Description

N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide is a complex organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and subsequent functionalization with benzyl and benzylsulfonyl groups. One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with benzylamine under appropriate conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can convert it to sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents.

Major Products

The major products formed from these reactions include substituted pyrimidines, sulfone or sulfide derivatives, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, modulating their function. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-benzylsulfonyl-5-chloro-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
  • N-benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide
  • N-[4-(aminosulfonyl)benzyl]-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and benzylsulfonyl groups, along with the chloropyrimidine core, allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide

InChI

InChI=1S/C19H16ClN3O3S/c20-16-12-22-19(27(25,26)13-15-9-5-2-6-10-15)23-17(16)18(24)21-11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,21,24)

InChI Key

WWUORVUWOSGFQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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